molecular formula C22H24N4O3S B11249446 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B11249446
M. Wt: 424.5 g/mol
InChI Key: VQJXJRPXCABUMX-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and an acetamide group

Preparation Methods

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxepin and triazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The acetamide group may also play a role in binding to target proteins or nucleic acids .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C22H24N4O3S/c1-15(2)23-20(27)14-30-22-25-24-21(26(22)17-7-4-3-5-8-17)16-9-10-18-19(13-16)29-12-6-11-28-18/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,23,27)

InChI Key

VQJXJRPXCABUMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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